molecular formula C4H11NOS B6598728 butane-2-sulfinamide CAS No. 2331259-90-4

butane-2-sulfinamide

Cat. No. B6598728
CAS RN: 2331259-90-4
M. Wt: 121.20 g/mol
InChI Key: YOMWYEITAAOYEC-UHFFFAOYSA-N
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Description

Butane-2-sulfinamide (B2S) is an organic compound that belongs to the family of sulfinamides. It is an important building block for the synthesis of various organic compounds, and is widely used in the pharmaceutical and chemical industries. B2S has also been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis

Butane-2-sulfinamide, particularly in the form of chiral N-tert-butanesulfinyl imines, has significant applications in asymmetric synthesis. These compounds are used as chiral auxiliaries for the stereoselective synthesis of various amines and their derivatives. For instance, they have been employed in the asymmetric synthesis of protected 1,2-amino alcohols, offering a route to synthesize highly enantioenriched amines from aldehydes and ketones (Tang, Volkman, & Ellman, 2001). Additionally, these imines are utilized in the synthesis of various N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutics (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalysis and Ligand Development

In catalysis, butane-2-sulfinamide derivatives like chiral sulfinamides are recognized for their role as highly enantioselective organocatalysts. They have been instrumental in the development of several asymmetric reactions, providing a foundation for the synthesis of enantiopure compounds (Dinér, Sadhukhan, & Blomkvist, 2014). Additionally, these compounds have been used in palladium-catalyzed allylic substitutions, where their performance as nitrogen nucleophiles has been explored for cross-coupling reactions (Mistico et al., 2014).

Synthesis of N-Heterocycles

Butane-2-sulfinamide has been employed in the synthesis of various N-heterocycles, including azetidines and benzo-fused sulfinamides. These methods allow for the creation of structurally diverse and pharmacologically relevant compounds, showcasing the versatility of butane-2-sulfinamide in medicinal chemistry (Han et al., 2013).

Diastereoselective Reactions

The compound is also significant in diastereoselective reactions. For example, the diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines demonstrates the compound's role in yielding secondary sulfinamides with high selectivity and yield (Colyer, Andersen, Tedrow, Soukup, & Faul, 2006).

Mechanism of Action

Target of Action

Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as a chiral auxiliary, often as a chiral ammonia equivalent for the synthesis of amines . The primary targets of butane-2-sulfinamide are the enzymes involved in the synthesis of amines and their derivatives .

Mode of Action

Butane-2-sulfinamide interacts with its targets by acting as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It condenses directly with a large class of aldehydes and ketones to give the respective enantiopure N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .

Biochemical Pathways

The biochemical pathways affected by butane-2-sulfinamide are those involved in the synthesis of amines and their derivatives . The compound plays a crucial role in the asymmetric synthesis of diverse N-heterocyclic systems . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Pharmacokinetics

The synthesized amines could have various absorption, distribution, metabolism, and excretion (ADME) properties, which would impact their bioavailability

Result of Action

The molecular and cellular effects of butane-2-sulfinamide’s action are primarily related to its role in the synthesis of amines and their derivatives . By acting as a chiral auxiliary, butane-2-sulfinamide enables the stereoselective synthesis of these compounds, which can have various biological activities depending on their specific structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of butane-2-sulfinamide. It is known that sulfonamides, a related class of compounds, can be affected by environmental factors . For instance, their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments

properties

IUPAC Name

butane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMWYEITAAOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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